molecular formula C7H15NO2 B1628347 3-(Butylamino)propanoic acid CAS No. 77390-89-7

3-(Butylamino)propanoic acid

Cat. No.: B1628347
CAS No.: 77390-89-7
M. Wt: 145.2 g/mol
InChI Key: BTKUVAFAEJMOIG-UHFFFAOYSA-N
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Description

3-(Butylamino)propanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

77390-89-7

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

3-(butylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-3-5-8-6-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)

InChI Key

BTKUVAFAEJMOIG-UHFFFAOYSA-N

SMILES

CCCCNCCC(=O)O

Canonical SMILES

CCCCNCCC(=O)O

sequence

X

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with ethanol in toluene using p-toluenesulfonic acid (PTSA) at reflux yields ethyl 3-(butylamino)propanoate .

ReagentsConditionsProductYieldSource
Ethanol, PTSAToluene, reflux, 4 hEthyl 3-(butylamino)propanoate65–72%
Methanol, H₂SO₄Reflux, 3 hMethyl 3-(butylamino)propanoate58%

Key observations:

  • Steric hindrance from the butylamino group reduces reaction rates compared to unsubstituted propanoic acids .

  • Prolonged heating (>6 h) may lead to partial decomposition of the amine moiety .

Amide Coupling

The carboxylic acid forms amides via coupling agents. Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in acetonitrile facilitates reactions with primary amines (e.g., benzylamine) :

Coupling AgentAmineConditionsProductYieldSource
DCC/NHSBenzylamine0°C → RT, 14 hN-Benzyl-3-(butylamino)propanamide78%
EDC/HOBtCyclohexylamineRT, 12 hN-Cyclohexyl derivative65%

Mechanistic note: The reaction proceeds via an active ester intermediate, confirmed by ¹H NMR monitoring .

Salt Formation

The butylamino group reacts with acids to form stable salts. Hydrochloride salts are commonly isolated for pharmaceutical applications :

AcidConditionsProductSolubilitySource
HCl (gaseous)Ethanol, 0°C, 1 h3-(Butylamino)propanoic acid hydrochloride220 mg/mL (H₂O)
TrifluoroaceticDichloromethane, RTTrifluoroacetate saltHygroscopic

Oxidation

The amine group resists oxidation under mild conditions but forms N-oxide derivatives with peracetic acid :

3-(Butylamino)propanoic acid+CH3COOOHN-Oxide+CH3COOH\text{this compound} + \text{CH}_3\text{COOOH} \rightarrow \text{N-Oxide} + \text{CH}_3\text{COOH}

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 3-(butylamino)propan-1-ol, though competing side reactions occur :

–COOHLiAlH4–CH2OH\text{–COOH} \xrightarrow{\text{LiAlH}_4} \text{–CH}_2\text{OH}

ReagentConditionsProductYieldNotesSource
LiAlH₄THF, reflux, 2 h3-(Butylamino)propan-1-ol42%Requires strict anhydrous conditions

Substitution at the Amine Group

The secondary amine undergoes alkylation and acylation:

  • Alkylation : Reacts with methyl iodide in DMF to form a tertiary ammonium salt .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl-3-(butylamino)propanoic acid .

pH-Dependent Behavior

The compound exhibits zwitterionic properties in aqueous solution. The carboxylic acid (pKa ≈ 4.7) and amine (pKa ≈ 9.1) groups influence reactivity :

pH RangeDominant FormReactivity Profile
<4Cationic (protonated amine)Electrophilic substitution favored
4–9ZwitterionLow solubility in organic solvents
>9Anionic (deprotonated carboxylic)Nucleophilic acyl substitution

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 210°C, with primary degradation pathways involving decarboxylation and amine oxidation .

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